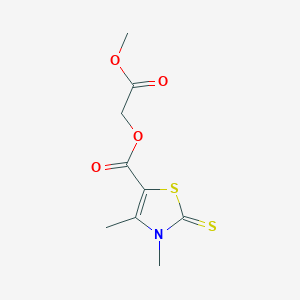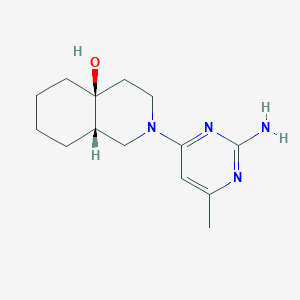![molecular formula C13H8ClN3O B5648319 4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5648319.png)
4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine” is a complex organic molecule that contains several functional groups. It includes a pyridine ring, an oxadiazole ring, and a chlorophenyl group . Oxadiazole derivatives are known to exhibit a wide range of biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, oxadiazole derivatives are typically synthesized through cyclization reactions . The synthesis of similar compounds often involves multiple steps, including esterification, cyanation, and aminolysis .
Molecular Structure Analysis
The compound contains a pyridine ring, an oxadiazole ring, and a chlorophenyl group. The oxadiazole ring is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The orientation and connectivity of these groups can significantly influence the compound’s properties .
Applications De Recherche Scientifique
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives have shown promise as potential chemical pesticides. In particular, the synthesized 4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine exhibits several noteworthy effects:
These findings suggest that 1,2,4-oxadiazole derivatives, including our compound of interest, could serve as alternative templates for novel antibacterial agents .
Antitumor Activity
Researchers have developed 5-(substituted phenyl)-3-(4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl)-1,2,4-oxadiazole. This compound was evaluated for antitumor activity against breast cancer cell lines (MDA MB-231, MCF-7) and a lung cancer cell line (A549), using doxorubicin as a reference standard .
Medicinal Applications
Oxadiazoles have been explored as potential drugs in various therapeutic areas:
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a 1,2,4-oxadiazole core have been reported to exhibit a broad spectrum of biological activities . They have been utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Mode of Action
1,2,4-oxadiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact the bioavailability of 4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine.
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The properties of 1,2,4-oxadiazole derivatives can vary depending on the electron-withdrawing and donating substituents in the oxadiazole ring , which could potentially be influenced by environmental factors.
Propriétés
IUPAC Name |
5-(4-chlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-3-1-10(2-4-11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJUMUGHJAZTOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NO2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]methyl}-2-ethoxyphenyl)methanol](/img/structure/B5648266.png)
![1-[(4-benzyl-1-piperidinyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5648272.png)

![6-(4-ethylphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5648284.png)
![{(3R*,4R*)-1-(2-fluoro-4-methylbenzoyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5648292.png)
![3-(4-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B5648302.png)

![1-{4-[4-(2,4-difluorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5648307.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5648325.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-5-(methoxymethyl)-2-furamide](/img/structure/B5648332.png)
![(3S*,4S*)-1-[3-(4-chlorophenoxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5648335.png)
![3-propyl-5-[3-(1H-pyrazol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B5648350.png)